N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide
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Overview
Description
N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide typically involves the condensation of an indole derivative with a pyrazole derivative under specific reaction conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-2-(1,2-dihydro-3H-pyrazol-3-ylidene)-2H-indole-4-carboxamide: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The position of the carboxamide group and the presence of the pyrazole moiety contribute to its distinct properties compared to other similar compounds.
Properties
CAS No. |
827317-62-4 |
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Molecular Formula |
C16H18N4O |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-butyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C16H18N4O/c1-2-3-8-17-16(21)11-5-4-6-13-12(11)10-15(19-13)14-7-9-18-20-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,21)(H,18,20) |
InChI Key |
SSNKEOJLAPEQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Origin of Product |
United States |
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